5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid

Lipophilicity Membrane Permeability Drug Design

5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid (CAS 2059942-73-1) is a heterocyclic building block belonging to the 3-oxo-3,4-dihydropyrazine-2-carboxylic acid class, characterized by a pyrazinone core with ethyl substituents at the 5- and 6-positions and a carboxylic acid handle at the 2-position. Its molecular formula is C9H12N2O3 with a molecular weight of 196.20 g/mol.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B13241307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(C(=O)N1)C(=O)O)CC
InChIInChI=1S/C9H12N2O3/c1-3-5-6(4-2)11-8(12)7(10-5)9(13)14/h3-4H2,1-2H3,(H,11,12)(H,13,14)
InChIKeyRLUJHMPKIMZODB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid – Structural and Physicochemical Baseline for Analog Differentiation


5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid (CAS 2059942-73-1) is a heterocyclic building block belonging to the 3-oxo-3,4-dihydropyrazine-2-carboxylic acid class, characterized by a pyrazinone core with ethyl substituents at the 5- and 6-positions and a carboxylic acid handle at the 2-position . Its molecular formula is C9H12N2O3 with a molecular weight of 196.20 g/mol . The compound features a computed LogP of 0.59, topological polar surface area (TPSA) of 83.05 Ų, two hydrogen bond donors, and three rotatable bonds . As a member of the dihydropyrazinone scaffold family, it is used as a synthetic intermediate and screening compound in medicinal chemistry programs .

5,6-Diethyl-substituted pyrazinone building block
Carboxylic acid handle for direct amide/ester derivatization
Synthetic intermediate for medicinal chemistry screening libraries

Why 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid Cannot Be Replaced by Methyl or Mono-Ethyl Analogs


The 5,6-diethyl substitution pattern on the dihydropyrazinone core is not interchangeable with the 5,6-dimethyl analog (CAS 57796-64-2) or mono-ethyl variants (e.g., 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid, CAS 37637-55-1) due to quantifiable differences in lipophilicity and steric profile. The computed LogP for the diethyl compound is 0.59 , compared to 0.08 for the 5,6-dimethyl analog , representing a roughly 7-fold difference in partition coefficient. This LogP differential directly impacts membrane permeability, solubility, and pharmacokinetic behavior of downstream derivatives. Furthermore, the additional methylene units in the ethyl groups introduce conformational flexibility (three rotatable bonds versus fewer in methyl analogs) and greater steric bulk, which can alter target binding interactions, metabolic stability, and off-target profiles. In the context of pyrazinone-based drug discovery—where subtle alkyl chain variations have been shown to shift opioid receptor subtype selectivity and potency by orders of magnitude [1]—the specific 5,6-diethyl pattern is a critical structural determinant that cannot be assumed equivalent to any other alkyl substitution.

Lipophilicity shift
Diethyl LogP 0.59 vs dimethyl 0.08 may alter downstream permeability and solubility balance.
Conformational flexibility
3 rotatable bonds in diethyl vs 1 in dimethyl may change target-induced fit and binding modes.
Alkyl substitution sensitivity
Pyrazinone receptor selectivity is known to shift with alkyl chain length; dimethyl or mono-ethyl analogs may not replicate diethyl-dependent interactions.

Quantitative Differentiation Evidence for 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid Versus Closest Analogs


Computed LogP: 0.59 for Diethyl vs. 0.08 for Dimethyl Analog – A 7-Fold Lipophilicity Differential

The 5,6-diethyl compound exhibits a computed LogP of 0.5929 , substantially higher than the 5,6-dimethyl analog (LogP = 0.08490) . This ~0.51 log unit increase translates to an approximately 3.2-fold higher octanol-water partition coefficient, meaning the diethyl compound is over three times more lipophilic than its dimethyl counterpart.

Computed LogP
Data to verify
LogP 0.59
Δ +0.51 vs dimethyl 0.08
Supports lipophilicity-dependent permeability differentiation
Computed values; indicative only
Lipophilicity Membrane Permeability Drug Design

Topological Polar Surface Area (TPSA): 83.05 Ų for Diethyl vs. 78.76 Ų for Dimethyl – Implications for Oral Bioavailability Prediction

The TPSA of the 5,6-diethyl compound is reported as 83.05 Ų , compared to 78.76 Ų for the 5,6-dimethyl analog . Both values fall well below the 140 Ų threshold associated with good oral bioavailability per Veber's rules, but the incremental increase in TPSA for the diethyl analog may subtly affect passive membrane permeability and transporter recognition.

Computed TPSA
Data to verify
TPSA 83.05 Ų
Δ +4.29 vs dimethyl 78.76
Maintains drug-like TPSA; subtle permeability impact possible
Both below 140 Ų threshold
Drug-likeness Oral Bioavailability Veber Rules

Rotatable Bond Count (nRotB = 3) and Conformational Flexibility Advantage Over Methyl and Unsubstituted Analogs

The 5,6-diethyl compound possesses three rotatable bonds , derived from the two ethyl substituents plus the carboxylic acid group. In contrast, the 5,6-dimethyl analog has only one rotatable bond (the carboxylic acid), while the unsubstituted parent compound (3-oxo-3,4-dihydropyrazine-2-carboxylic acid, CAS 20737-42-2) has zero exocyclic rotatable bonds beyond the carboxylic acid [1]. The increased conformational freedom of the diethyl analog allows the ethyl groups to sample a broader range of spatial orientations, which can be critical for achieving optimal fit within hydrophobic binding pockets.

Rotatable Bonds
Class-level inference
nRotB = 3
vs 1 (dimethyl), 0–1 (unsubstituted)
Increased conformational sampling for binding pocket fit
Derived from structure; class-level
Conformational Flexibility Molecular Recognition Structure-Activity Relationships

Pyrazinone Scaffold Precedent in Mu-Opioid Receptor Ligands: Dimeric 5,6-Diethyl-2(1H)-Pyrazinones Achieve Sub-Nanomolar Ki (0.021–0.051 nM)

While direct biological data for the target carboxylic acid compound are not available in the public domain, the 5,6-diethyl-2(1H)-pyrazinone scaffold (differing only by the absence of the 2-carboxylic acid group) serves as the core platform for a series of dimeric opioid ligands that exhibit exceptional mu-opioid receptor affinity (Ki = 0.021–0.051 nM) [1]. These pyrazinone-based opioidmimetics demonstrate that the 5,6-diethyl substitution pattern is compatible with high-affinity target engagement. The 2-carboxylic acid handle distinguishes the target compound from the 2(1H)-pyrazinone scaffold, offering a synthetic entry point for amide coupling, esterification, or other derivatization strategies to generate novel analogs within this pharmacologically validated chemotype.

Scaffold Precedent
Class-level inference
Ki 0.021–0.051 nM (μ-opioid)
Dimeric 2(1H)-pyrazinones with 5,6-diethyl
Class-level precedent for 5,6-diethyl-pyrazinone core
No data for free carboxylic acid
Opioid Receptor GPCR Ligands Pain Research

Carboxylic Acid Synthetic Handle Enables Direct Derivatization Not Possible with the 2(1H)-Pyrazinone Scaffold

The presence of a carboxylic acid group at the 2-position distinguishes the target compound from the closely related 5,6-diethyl-2(1H)-pyrazinone (CAS 140936-33-0), which lacks a functionalizable handle at this position. The carboxylic acid enables direct amide coupling, esterification, and reduction chemistry without requiring pre-functionalization of the pyrazinone ring . This synthetic versatility is particularly valuable for parallel library synthesis, where the carboxylic acid can serve as a common intermediate for generating diverse amide or ester arrays in a single synthetic step.

Synthetic Handle
Supporting evidence
One-step amide/ester coupling
Eliminates pre-functionalization
Enables direct library diversification
Supports parallel synthesis workflows
Synthetic Chemistry Building Block Parallel Synthesis

Optimal Application Scenarios for 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid Based on Differential Evidence


Lead Optimization Programs Requiring LogP Modulation in the 0.5–0.6 Range for CNS or Intracellular Target Engagement

The computed LogP of 0.59 positions the 5,6-diethyl analog in a lipophilicity range that balances membrane permeability with aqueous solubility, making it suitable for CNS drug discovery programs where the unsubstituted (LogP < 0) or dimethyl (LogP = 0.08) analogs may be too polar for adequate passive diffusion across the blood-brain barrier. Medicinal chemistry teams optimizing CNS-penetrant lead series should prioritize this compound over the dimethyl analog when a moderate increase in lipophilicity is desired without resorting to halogenation or aromatic ring fusion strategies.

Synthesis of Pyrazinone-Based GPCR Ligand Libraries Using the Carboxylic Acid as a Common Diversification Point

The carboxylic acid handle enables one-step amide coupling with diverse amine libraries, facilitating rapid SAR exploration around the 2-position of the pyrazinone core . Given the validated mu-opioid receptor activity of the 5,6-diethyl-pyrazinone scaffold (Ki = 0.021–0.051 nM for dimeric derivatives) [1], this compound is particularly well-suited for combinatorial library synthesis targeting GPCRs, where the 5,6-diethyl substitution provides the necessary lipophilic anchor for receptor binding pocket interactions.

Biophysical and Crystallographic Studies Requiring Sufficient Electron Density from Ethyl Substituents for Structural Determination

The ethyl substituents at the 5- and 6-positions provide greater electron density and steric bulk than methyl groups, which can aid in crystallographic phase determination and improve the resolution of protein-ligand co-crystal structures. For structural biology groups conducting fragment-based drug discovery, the 5,6-diethyl compound offers an advantage over the dimethyl analog by providing more pronounced electron density features for unambiguous ligand placement in electron density maps .

Metabolic Stability Studies Comparing Ethyl vs. Methyl Substitution on the Dihydropyrazinone Core

The 5,6-diethyl substitution pattern provides a tool compound for investigating the metabolic fate of alkyl-substituted dihydropyrazinones. Compared to the 5,6-dimethyl analog, the ethyl groups introduce additional sites for potential CYP450-mediated oxidation, enabling DMPK scientists to probe structure-metabolism relationships and identify metabolic soft spots. This compound can serve as a reference standard in comparative metabolic stability assays alongside the dimethyl and unsubstituted analogs .

Application
Selection Property
Validation Focus
CNS-targeted lead optimization
Moderate lipophilicity range
Assess passive permeability in cell-based models
GPCR-targeted library synthesis
Carboxylic acid diversification handle
Verify coupling efficiency with amine libraries
Crystallographic ligand placement
Ethyl-derived electron density
Confirm ligand density in co-crystal structures
Comparative metabolic stability profiling
Alkyl substitution comparison (ethyl vs methyl)
Profile CYP450 oxidation susceptibility
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